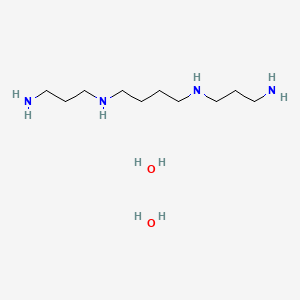

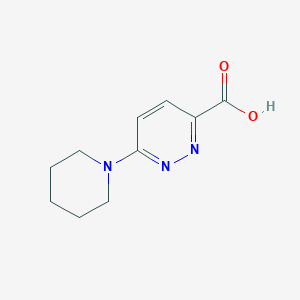

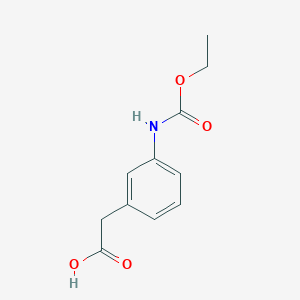

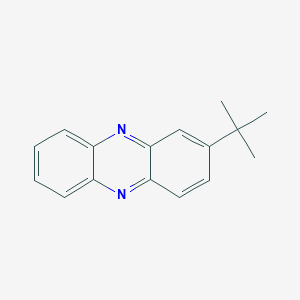

6-(Piperidin-1-yl)pyridazine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "6-(Piperidin-1-yl)pyridazine-3-carboxylic acid" is a heterocyclic compound that features both a piperidine and a pyridazine ring. The presence of the carboxylic acid group suggests potential for hydrogen bonding and an ability to participate in various chemical reactions. This compound is structurally related to other heterocyclic compounds that have been studied for their supramolecular synthons, biological activity, and potential use in crystal engineering strategies .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves strategies such as radical oxidative annulation, as seen in the synthesis of substituted indolizines from pyridin-2-yl acetate derivatives and α,β-unsaturated carboxylic acids . Additionally, the synthesis of benzoylpiperidine analogs, which are structurally similar to the compound , has been optimized to yield compounds with strong inhibitory activity and desirable pharmacokinetic properties . The synthesis of pyridazine derivatives can also be achieved using microwave-assisted synthesis, which can significantly accelerate the reaction process . Furthermore, piperidine has been used as an organocatalyst in the synthesis of pyrano[2,3-c]pyridazine derivatives, indicating its versatility in catalyzing the formation of heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of related compounds, such as pyrazinecarboxylic acids, has been analyzed using X-ray crystallography. These analyses reveal the presence of supramolecular synthons formed by hydrogen bonds, which are crucial for self-assembly in crystal structures . The crystal structure of a similar compound, 3,6-bis(pyridin-2-yl)pyrazine-2,5-dicarboxylic acid, has been studied, providing insights into the conformation of the pyrazine ring and the orientation of the pyridine rings . These structural analyses are essential for understanding the molecular features that govern the formation of supramolecular architectures.

Chemical Reactions Analysis

The compound "6-(Piperidin-1-yl)pyridazine-3-carboxylic acid" is likely to undergo various chemical reactions due to the presence of reactive functional groups. For instance, the carboxylic acid group can participate in decarboxylation reactions, as seen in the synthesis of indolizines . The piperidine moiety can be involved in reactions such as hydrogenation, as demonstrated in the synthesis of 6-(hydroxymethyl)piperidine-2-carboxylic acid derivatives . Additionally, the pyridazine ring can undergo cycloaddition reactions, which can be facilitated by microwave-assisted synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of "6-(Piperidin-1-yl)pyridazine-3-carboxylic acid" can be inferred from related compounds. For example, the solubility and crystallization behavior of pyrazinecarboxylic acids can be influenced by the formation of zwitterions and the presence of solvates . The compound's acidity, reactivity, and potential for forming hydrogen bonds are also important properties that can be deduced from the presence of the carboxylic acid group . The piperidine ring's basicity and the pyridazine ring's electronic properties can further contribute to the compound's overall chemical behavior .

Applications De Recherche Scientifique

1. Stearoyl-CoA Desaturase-1 Inhibitors

6-(Piperidin-1-yl)pyridazine-3-carboxylic acid derivatives have been identified as potent stearoyl-CoA desaturase-1 (SCD-1) inhibitors. These compounds demonstrate significant inhibitory activity against both human and murine SCD-1, which has implications in lipid metabolism and related diseases. A study showed that one such compound exhibited plasma triglyceride-lowering effects in Zucker fatty rats after oral administration (Uto et al., 2010).

2. Eosinophil Infiltration Inhibitors with Antihistaminic Activity

Compounds related to 6-(Piperidin-1-yl)pyridazine-3-carboxylic acid have shown potential as eosinophil infiltration inhibitors with antihistaminic activity. These compounds, when modified with specific groups, exhibited both antihistaminic activity and inhibitory effects on eosinophil chemotaxis. This research is relevant for developing treatments for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

3. Potential Nicotinic Acetylcholine Receptor Agonists

The synthesis of anabasine analogues with a pyridazine moiety, related to 6-(Piperidin-1-yl)pyridazine-3-carboxylic acid, has been explored. These compounds could potentially act as nicotinic acetylcholine receptor agonists, which is significant in the context of neurological research and treatment (Stehl et al., 2002).

4. Corrosion Inhibition in Mild Steel

6-Substituted 3-chloropyridazine derivatives, including those with a piperidine moiety, have been studied for their potential in protecting mild steel surfaces. These compounds showed efficacy in inhibiting corrosion in mild steel, suggesting their utility in materials science and industrial applications (Olasunkanmi et al., 2018).

5. Adhesion Molecule Inhibitors

Piperidine carboxylic acid derivatives of pyrazino benzothiazines, closely related to the structure of 6-(Piperidin-1-yl)pyridazine-3-carboxylic acid, have been evaluated for their inhibitory activity on adhesion molecules. These compounds have shown potential as therapeutic agents for inflammatory diseases due to their ability to inhibit neutrophil migration and leukocyte accumulation (Kaneko et al., 2004).

Propriétés

IUPAC Name |

6-piperidin-1-ylpyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-10(15)8-4-5-9(12-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUNLKPJZNOYJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610157 |

Source

|

| Record name | 6-(Piperidin-1-yl)pyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Piperidin-1-yl)pyridazine-3-carboxylic acid | |

CAS RN |

914637-38-0 |

Source

|

| Record name | 6-(Piperidin-1-yl)pyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1321082.png)

![2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1321090.png)

![2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1321112.png)